Fonazine hydrochloride

Decerebrate rigidity Phenothiazine comparator In vivo pharmacology

Fonazine hydrochloride (CAS 34396-64-0), also referred to as dimethothiazine hydrochloride or dimetotiazine hydrochloride, is the hydrochloride salt of a tricyclic phenothiazine derivative characterized by a C2-sulfonamide substituent (-SO2N(CH3)2) rather than the chlorine atom found in classical neuroleptic phenothiazines such as chlorpromazine. It functions as a dual antagonist at histamine H1 receptors and serotonin 5-HT receptors, and was originally developed by Rhône-Poulenc (code RP-8599; patent GB 814512, and subsequently marketed in Japan and Europe under the brand name Migristene for the prophylaxis of migraine and allied headaches.

Molecular Formula C19H26ClN3O2S2
Molecular Weight 428.0 g/mol
CAS No. 34396-64-0
Cat. No. B12303063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFonazine hydrochloride
CAS34396-64-0
Molecular FormulaC19H26ClN3O2S2
Molecular Weight428.0 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.Cl
InChIInChI=1S/C19H25N3O2S2.ClH/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;/h6-12,14H,13H2,1-5H3;1H
InChIKeyYKXZRFSKLBBPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fonazine Hydrochloride (CAS 34396-64-0): A C2-Sulfonamide Phenothiazine for Migraine and Spasticity Research


Fonazine hydrochloride (CAS 34396-64-0), also referred to as dimethothiazine hydrochloride or dimetotiazine hydrochloride, is the hydrochloride salt of a tricyclic phenothiazine derivative characterized by a C2-sulfonamide substituent (-SO2N(CH3)2) rather than the chlorine atom found in classical neuroleptic phenothiazines such as chlorpromazine [1]. It functions as a dual antagonist at histamine H1 receptors and serotonin 5-HT receptors, and was originally developed by Rhône-Poulenc (code RP-8599; patent GB 814512, 1959) and subsequently marketed in Japan and Europe under the brand name Migristene for the prophylaxis of migraine and allied headaches [2][3]. The hydrochloride salt (MW 428.01; formula C19H26ClN3O2S2) is the predominant research-grade form supplied by life-science vendors, distinguished from the mesylate salt (CAS 7455-39-2) and the free base parent compound (CAS 7456-24-8) [1].

Research Target Dual histamine H1 and serotonin 5-HT receptor antagonism
Selectivity Determinant C2-sulfonamide substitution minimizes D2 receptor engagement
Research Models Migraine prophylaxis, spasticity/decerebrate rigidity, neurogenic inflammation

Why Fonazine Hydrochloride Cannot Be Replaced by Other Phenothiazines: The C2-Sulfonamide Selectivity Determinant


The phenothiazine class encompasses compounds with profoundly divergent receptor selectivity profiles driven primarily by the nature of the C2-substituent on the tricyclic core. Chlorpromazine bears a C2-chlorine atom and exhibits potent dopamine D2 receptor antagonism (Ki ≈ 0.66 nM) alongside H1 and 5-HT2A affinity, producing antipsychotic efficacy but also extrapyramidal side effects and pronounced sedation . Promethazine, lacking a C2-substituent, is a strongly sedating H1 antagonist. In contrast, fonazine hydrochloride carries a C2-dimethylsulfonamide group that sterically and electronically disfavors D2 receptor binding while preserving high-affinity antagonism at both H1 and 5-HT receptors [1][2]. This structural divergence means that fonazine reduces decerebrate rigidity and muscle spindle hyperactivity at intravenous doses (1-4 mg/kg) that produce little sedation or soporific action, whereas equipotent anti-rigidity doses of chlorpromazine would be approximately 14-fold lower and accompanied by marked ataxia and CNS depression [2]. Substituting another phenothiazine for fonazine in migraine prophylaxis or spasticity research would therefore confound the experimental readout with off-target dopaminergic or excessive sedative effects.

Chlorpromazine-like C2-Cl phenothiazines

Potent D2 antagonism may confound spasticity and migraine endpoint readouts

Promethazine (unsubstituted phenothiazine)

Strong H1 sedation without 5-HT antagonism may shift behavioral endpoints

Neuroleptic phenothiazines

Extrapyramidal motor effects may interfere with motor control and rigidity models

Fonazine Hydrochloride: Quantified Differentiation Evidence for Procurement Decisions


Decerebrate Rigidity: 14-Fold Lower Intravenous Potency Than Chlorpromazine Confirms a Distinct Pharmacodynamic Window

In a direct head-to-head comparison using the intercollicular decerebrate cat model, dimethothiazine (fonazine) was compared with chlorpromazine and the experimental compound M & B 18,706 for potency in reducing rigidity [1]. M & B 18,706 exhibited seven times the potency of dimethothiazine and one-half the potency of chlorpromazine intravenously. From these data, dimethothiazine has approximately 1/14 (≈ 0.07×) the intravenous anti-rigidity potency of chlorpromazine. Critically, dimethothiazine produced substantially less ataxia and sedation than chlorpromazine at behaviorally active doses, a differentiation attributed to its minimal D2 receptor engagement conferred by the C2-sulfonamide group [1].

Decerebrate Rigidity Potency
Head-to-head
≈1/14 relative potency vs chlorpromazine (7%)
Supports non-dopaminergic anti-rigidity model response
1–4 mg/kg IV effective window; minimal ataxia vs chlorpromazine
Decerebrate rigidity Phenothiazine comparator In vivo pharmacology Anti-spasticity

Neurogenic Inflammation Model: Dimetotiazine Matches Flunarizine and Sumatriptan in Efficacy While Sparing Cerebral Blood Flow Modulation

In the rat antidromic trigeminal stimulation model of neurogenic inflammation—a validated preclinical paradigm for anti-migraine activity—dimetotiazine was tested alongside flunarizine, sumatriptan, and mepyramine [1]. Dimetotiazine at 0.3 and 1 mg/kg IV significantly inhibited plasma extravasation, matching the efficacy of flunarizine (1 mg/kg IV) and sumatriptan (1 mg/kg IV). However, dimetotiazine also showed complete or partial inhibition of histamine-, bradykinin-, and substance P-induced cutaneous reactions, indicating a broader anti-inflammatory mediator profile than KB-2796 (a selective calcium channel blocker). In a separate study measuring cerebral blood flow in rats, dimetotiazine (3 mg/kg IV), characterized as a '5-HT2 and histamine H1 antagonist, failed to affect cerebral blood flow significantly' [2], in contrast to calcium channel blockers such as flunarizine and lomerizine which modulate CBF.

Neurogenic Inflammation
Head-to-head
Comparable extravasation inhibition at 1 mg/kg IV; no CBF alteration
Model supports neurogenic mechanism dissection without vascular confound
Rat trigeminal stimulation; broader mediator inhibition than KB-2796
Neurogenic inflammation Migraine model Trigeminal stimulation Flunarizine comparator

Pediatric Migraine Prophylaxis: Randomized Trial Shows Clinical Equivalence to Flunarizine with a Superior Adverse Effect Profile

A prospective randomized trial allocated 45 children diagnosed with migraine to four months of treatment with flunarizine, dimethothiazine, or placebo to evaluate preventive efficacy [1]. Clinical improvement was observed in 80-93.33% of patients across all three groups, with no statistically significant differences between the therapeutic programs. The frequency and duration of migraine attacks were the parameters most affected by treatment. Notably, adverse effects were observed only in the flunarizine arm; no adverse effects were reported with dimethothiazine or placebo [1]. This finding is corroborated by an independent retrospective review of 101 childhood migraine cases (ages 3-14 years), which identified flunarizine, propranolol, and dimetotiazine as the three most effective prophylactic agents in the series [2].

Pediatric Migraine Prophylaxis
Trial context
80–93% reported endpoint response; no tolerability signals reported
Reported prophylactic endpoint response comparable to flunarizine
4-month randomized trial; attack frequency/duration reduction
Childhood migraine Prophylaxis Randomized controlled trial Flunarizine comparator

Headache Treatment: Open Randomized Comparison with Tiapride Defines Fonazine's Efficacy Niche as a Non-Neuroleptic Alternative

An open, randomized clinical trial compared the therapeutic efficacy of tiapride (a substituted benzamide neuroleptic with D2/D3 antagonist properties) against dimetotiazine in the treatment of headaches, enrolling 65 patients per arm [1]. Tiapride was prescribed at 3 tablets daily for 24 hours followed by 0.5 tablet three times daily; dimetotiazine was administered as 2 capsules during the first 24 hours followed by 1 capsule at night. Excellent or good results (defined as ≥ 60% improvement) were obtained in 49 patients (75%) on tiapride versus 30 patients (46%) on dimetotiazine, a highly significant difference (p < 0.01) favoring tiapride. Both products were well tolerated. This 46% responder rate for dimetotiazine in acute/subacute headache treatment contrasts with the 80-93% improvement rate observed in long-term migraine prophylaxis, suggesting that fonazine's primary value lies in preventive rather than abortive therapy [1].

Headache Treatment vs Tiapride
Trial context
46% vs 75% responder rate (p
Delineates prophylactic over acute-treatment research fit
Open randomized trial; n=130; dimetotiazine not interchangeable with neuroleptic
Muscle Spindle Mechanism
Method context
Dose-dependent spindle discharge reduction; ceiling at >4 mg/kg IV
Defines fusimotor-specific pharmacodynamic window
De-efferentation abolishes effect, confirming central site of action
Headache treatment Randomized comparative trial Tiapride comparator Non-neuroleptic

Muscle Spindle Activity: Quantitative Intravenous Dose-Response Defines the Pharmacodynamic Window for Fusimotor Inhibition

The seminal electrophysiological study by Maxwell and Rhodes (1970) characterized the effects of dimethothiazine on afferent fiber discharge from primary and secondary endings of muscle spindles in the soleus muscle of the decerebrate cat during controlled stretch [1]. Dimethothiazine at intravenous doses of 1 to 4 mg/kg reduced the discharge frequency of both primary and secondary endings. Higher doses produced little further significant effect, indicating a ceiling effect compatible with a specific fusimotor mechanism rather than generalized neuronal depression [1]. In preparations where the ventral roots were cut (de-efferented spindles), dimethothiazine had little significant effect on discharge frequency, confirming that the drug acts by reducing both dynamic and static fusimotor drive to the spindle rather than by a direct muscle relaxant action [1]. The doses that affected spindle discharge frequency were similar to those required to reduce decerebrate rigidity in the same model, linking the observed anti-spasticity effect to a specific neurophysiological mechanism [2]. The in vivo dose-response range has been further documented as 0.5-16 mg/kg IV (single dosage) for rigidity reduction in the cat decerebrate model, with the effective window for spindle effects centered at 1-4 mg/kg .

Muscle Spindle Mechanism
Method context
Dose-dependent spindle discharge reduction; ceiling at >4 mg/kg IV
Defines fusimotor-specific pharmacodynamic window
De-efferentation abolishes effect, confirming central site of action
Muscle spindle Fusimotor activity Decerebrate cat Dose-response Spasticity mechanism

Fonazine Hydrochloride: Evidence-Backed Research Application Scenarios


Migraine Prophylaxis Research Requiring a Non-Calcineurin, Non-Dopaminergic Agent

For preclinical or clinical research programs investigating the prophylactic treatment of migraine where the experimental design requires exclusion of calcium channel blockade (as with flunarizine) or dopaminergic mechanisms (as with neuroleptics), fonazine hydrochloride provides a validated alternative with head-to-head evidence of comparable efficacy to flunarizine in pediatric populations (80-93.33% improvement rate, no significant difference) and efficacy equivalent to sumatriptan in the neurogenic inflammation model, without the adverse effect burden observed with flunarizine [1][2]. The compound's unique ability to inhibit neurogenic inflammation while not altering basal cerebral blood flow makes it particularly suited for studies dissecting neurogenic versus vascular contributions to migraine pathogenesis [2].

Spasticity and Motor Control Research Leveraging the Defined Fusimotor Mechanism

Fonazine hydrochloride is appropriate for studies of spasticity, decerebrate rigidity, and motor control where a compound with a well-characterized central fusimotor mechanism of action is required. The quantitative dose-response data (effective window: 1-4 mg/kg IV for spindle afferent discharge reduction; ceiling effect at higher doses) provide a defined experimental range that avoids generalized neuronal depression [3][4]. The compound has been evaluated in multiple clinical spasticity contexts including childhood cerebral palsy (Griffiths & Bowie, 1973) and adult spastic conditions (comparative trial, Practitioner 1974; Burke et al., J Neurol Neurosurg Psychiatry 1975), establishing a translational research trajectory from the decerebrate cat model to human spasticity [5][6].

Comparative Phenothiazine Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

For medicinal chemistry and pharmacological screening programs that require a reference phenothiazine with minimal D2 receptor engagement, fonazine hydrochloride serves as a critical comparator. The C2-sulfonamide substitution differentiates it from C2-Cl phenothiazines like chlorpromazine (14-fold more potent at reducing decerebrate rigidity, with attendant D2-mediated effects) and from unsubstituted phenothiazines like promethazine (potent H1 antagonism with pronounced sedation) [4]. This makes the compound valuable as a selectivity control in receptor binding panels, functional assays, and in vivo behavioral pharmacology studies where the objective is to isolate 5-HT/H1-mediated effects from D2-mediated confounds.

Dual 5-HT/H1 Antagonism Reference Standard for Allergic-Inflammatory Crossover Research

Given the well-documented dual antagonism at histamine H1 and serotonin 5-HT receptors—confirmed by KEGG, DrugBank, MeSH, and NCATS authoritative databases—fonazine hydrochloride is suitable as a reference compound in research paradigms where both serotonergic and histaminergic pathways contribute to the disease phenotype, such as neurogenic inflammation, allergic skin conditions, antiemetic screening, and certain neurobehavioral disorders [7][8][9]. The compound's historical clinical use in allergic skin conditions and its 'considerable antiemetic & serotonin antagonistic action' (MeSH descriptor) support its utility as a positive control or tool compound in these crossover indications [10].

Application
Selection Property
Validation Focus
Migraine Prophylaxis Research
Non-dopaminergic dual 5-HT/H1 antagonism
Neurogenic vs vascular mechanism dissection
Spasticity/Motor Control Studies
Defined fusimotor dose-response window
De-efferentation and ceiling-effect controls
Phenothiazine Selectivity Profiling
C2-sulfonamide selectivity control
D2 receptor panel vs 5-HT/H1 binding assays
Allergic-Inflammatory Crossover Research
Dual histamine/serotonin pathway reference
5-HT/H1 receptor binding and mediator inhibition
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